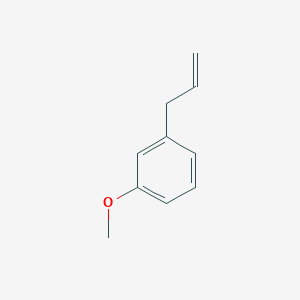

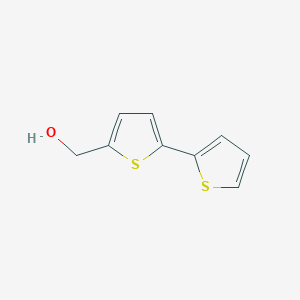

(5-Thiophen-2-ylthiophen-2-yl)methanol

Overview

Description

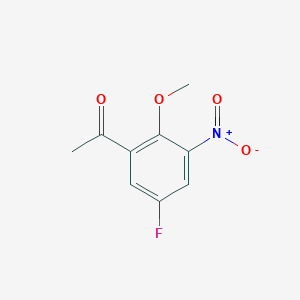

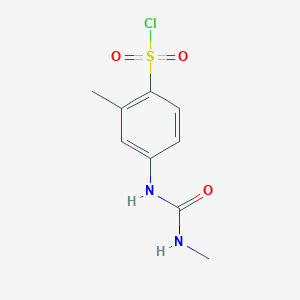

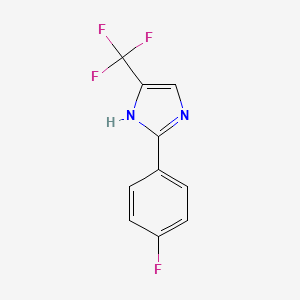

(5-Thiophen-2-ylthiophen-2-yl)methanol, commonly referred to as 5-T2T2M, is an organosulfur compound that has been studied for its potential biological applications. It is a derivative of thiophenol and is a colorless liquid with a sweet smell. 5-T2T2M has been found to have unique properties and has been studied for its potential to act as a therapeutic drug or as a tool for drug delivery.

Scientific Research Applications

Polymer Solar Cells

Methanol treatment has been shown to significantly enhance the efficiency of polymer solar cells made from thieno[3,4-b]-thiophene/benzodithiophene:[6,6]-phenyl C71-butyric acid methyl ester. Improvements include better built-in voltage, reduced series resistance, and enhanced charge-transport properties, leading to higher open-circuit voltage, short-circuit current, and fill factor in devices (Zhou et al., 2013).

Lipid Dynamics in Biological Membranes

Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological membranes. It accelerates the mixing of isotopically distinct lipid vesicles, enhancing the transfer and flip-flop kinetics of 1,2-dimyristoyl-sn-glycero-3-phosphocholine, which could influence the structure-function relationship in bilayer composition (Nguyen et al., 2019).

Crystal Structure Analysis

Thiophene compounds, including those with structures similar to (5-Thiophen-2-ylthiophen-2-yl)methanol, show a wide range of biological activities and are used in material science and pharmaceuticals. Their diverse applications include use in thin-film transistors, organic field-effect transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

Photodynamic Therapy (PDT) Development

Methanol plays a role in the development of 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) for photodynamic therapy of tumors, indicating its non-aggregation in certain solvents and its importance in understanding aggregate structures (Bonnett et al., 2001).

Antibacterial Activity Studies

Methanol is used in the synthesis and characterization of novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, which have been studied for their antibacterial activity. This includes investigations using UV, IR, NMR spectroscopy, and molecular docking studies (Shahana & Yardily, 2020).

Properties

IUPAC Name |

(5-thiophen-2-ylthiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWTXRUXHPHFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380064 | |

| Record name | ([2,2'-Bithiophen]-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3515-30-8 | |

| Record name | ([2,2'-Bithiophen]-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1597696.png)